

Ercalcidiol vs. 25-Hydroxyvitamin D3: A Comparative Guide for Research Models

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Compound of Interest		
Compound Name:	Ercalcidiol	
Cat. No.:	B1671610	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Ercalcidiol** (25-hydroxyvitamin D2) and 25-hydroxyvitamin D3 (Calcifediol), focusing on their application in preclinical research models. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction

Ercalcidiol and Calcifediol are the 25-hydroxylated metabolites of vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol), respectively.[1] These prohormones are converted in the kidneys to their biologically active forms, 1,25-dihydroxyvitamin D2 (ercalcitriol) and 1,25-dihydroxyvitamin D3 (calcitriol), which play crucial roles in calcium homeostasis, bone metabolism, and immune function. While both are used in research and clinical settings, they exhibit notable differences in their pharmacokinetics, binding affinities, and, consequently, their biological potency.

Comparative Pharmacokinetics and Metabolism

The primary differences between **Ercalcidiol** and 25-hydroxyvitamin D3 lie in their metabolic pathways and pharmacokinetic profiles. 25-hydroxyvitamin D3 is the naturally occurring form in humans and is generally considered more potent.[2][3]

Key Pharmacokinetic Parameters:

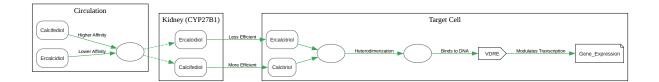


Parameter	Ercalcidiol (25- hydroxyvitamin D2)	25-hydroxyvitamin D3 (Calcifediol)	Reference(s)
Binding Affinity to Vitamin D Binding Protein (DBP)	Lower	Higher	[4]
Plasma Half-life	Shorter	Longer	[5]
Conversion to Active Form (1,25- dihydroxyvitamin D)	Less efficient	More efficient	
Potency in Raising Serum 25(OH)D Levels	Less potent	More potent (approximately 3 times more potent on a weight basis in some studies)	<u> </u>

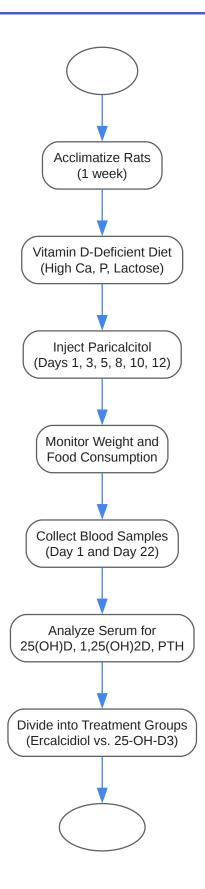
Signaling Pathways

Both **Ercalcidiol** and 25-hydroxyvitamin D3 are precursors to active hormones that signal through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The activated VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) on target genes, modulating their transcription. Recent studies suggest that 25-hydroxyvitamin D3 itself can act as an agonistic ligand for the VDR, though with lower affinity than its dihydroxylated form.









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